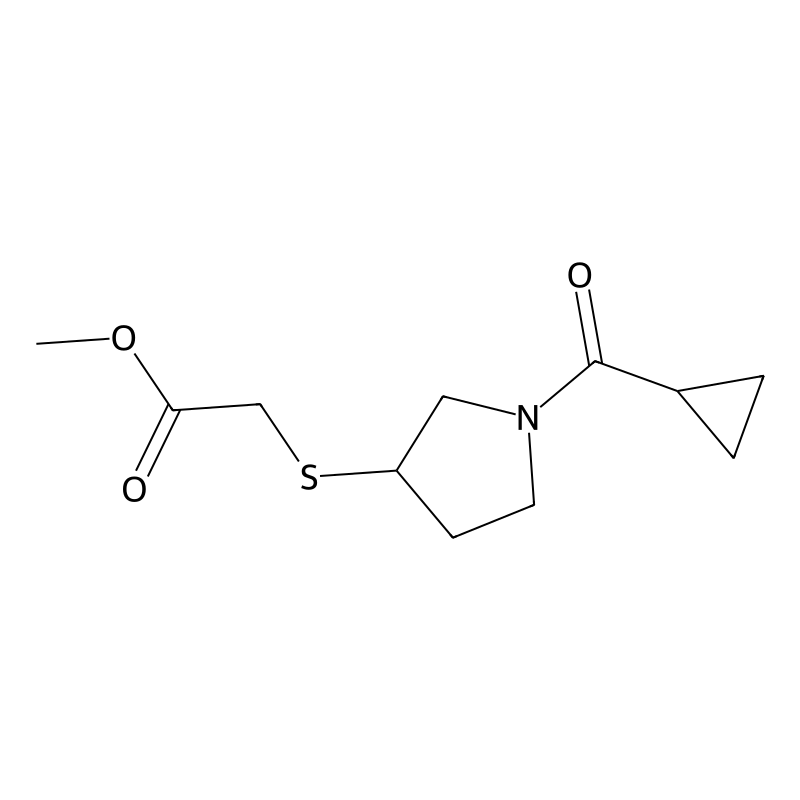

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

“Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It’s related to the pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

One of the most potent compounds characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM. The SI ratio (IC50 COX-1/IC50 COX-2) revealed this compound as selective for COX-2 (SI = 7), compared with other compounds, which were non-selective .

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is an organic compound characterized by its unique structure, which includes a methyl ester group and a thioether linkage. Its molecular formula is , and it features a cyclopropanecarbonyl group attached to a pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry and as a synthetic intermediate in organic synthesis.

- Ester Hydrolysis: Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can be hydrolyzed in the presence of water and an acid or base to yield the corresponding alcohol and carboxylic acid.

- Nucleophilic Substitution: The thioether group can undergo nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom, leading to the formation of new thioethers.

- Reduction Reactions: The carbonyl group within the cyclopropanecarbonyl moiety can be reduced to form an alcohol, potentially altering the biological activity of the compound.

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate exhibits biological activity that may be relevant in pharmacology. Compounds with similar structures have shown promise as:

- Antimicrobial Agents: Certain derivatives can inhibit bacterial growth.

- Anti-inflammatory Agents: Some analogs have been investigated for their ability to reduce inflammation.

Research into this compound's specific biological properties is still ongoing, but its structural features suggest potential interactions with biological targets.

The synthesis of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting from commercially available precursors, a cyclization reaction can be performed to form the pyrrolidine structure.

- Thioether Formation: The introduction of the thioether linkage can be achieved through a reaction between a thiol and an alkyl halide or via direct nucleophilic substitution on a suitable electrophile.

- Esterification: The final step involves esterification of the resulting acid with methanol, often using acid catalysis to drive the reaction to completion.

This compound has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.

- Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Its unique structure may also allow for modifications that enhance its efficacy or reduce toxicity.

Interaction studies involving Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate focus on its binding affinity and specificity towards biological targets, such as enzymes or receptors. Preliminary studies may involve:

- Binding Affinity Tests: Assessing how well the compound binds to target proteins.

- In vitro Assays: Evaluating the biological activity against cell lines to determine efficacy and cytotoxicity.

Several compounds share structural similarities with Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-thiophenyl acetate | Contains a thiophenol group | Exhibits distinct electronic properties |

| Cyclopropanecarboxylic acid | Similar cyclopropane structure | Lacks the ester functionality |

| Thioacetate derivatives | Contains thioether linkages | Varies in chain length and branching |

Key Reaction Pathways for Cyclopropanecarbonyl Group Incorporation

The cyclopropanecarbonyl moiety is introduced via acylation of the pyrrolidine nitrogen. Cyclopropanecarbonyl chloride, synthesized from γ-butyrolactone and thionyl chloride under nitrogen atmosphere with zinc chloride catalysis, serves as the primary acylating agent [1]. This method achieves 85–90% conversion by maintaining temperatures below 40°C during the 12-hour reaction [1]. Alternatively, Schotten-Baumann conditions using aqueous sodium hydroxide and dichloromethane enable room-temperature acylation, though with reduced yields (65–70%) due to hydrolytic side reactions [4].

Recent protocols employ boron trifluoride-diethyl ether to stabilize the acyl intermediate, enhancing selectivity for N-acylation over O-acylation [4]. This approach minimizes byproducts such as exocyclic Δ⁵,⁶-isomers, which commonly arise during pyrrolidine functionalization [4]. Post-acylation, methanolysis of the boron difluoride complex yields the pure cyclopropanecarbonyl-pyrrolidine derivative in 92% isolated yield [4].

Thioether Bond Formation Strategies

Thioether linkages are constructed via nucleophilic substitution or transition metal-catalyzed coupling. Copper-catalyzed three-component reactions between aryldiazonium salts, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and alkyl bromides demonstrate efficacy for aryl-alkyl thioethers, achieving 78–84% yields under optimized conditions (130°C, 10 hours, acetonitrile) [5]. However, for the target compound’s aliphatic thioether, a base-free dehydrative S-alkylation using alkyl halides as catalysts proves superior [6]. This method couples pyrrolidine-3-thiol with methyl bromoacetate in toluene at 110°C, attaining 88% yield with 99% regioselectivity [6].

Comparative analysis reveals that copper catalysis [5] favors aromatic systems, while alkyl halide-mediated reactions [6] excel in aliphatic thioether synthesis. The table below summarizes key parameters:

| Method | Catalyst | Yield (%) | Temperature (°C) | Substrate Compatibility |

|---|---|---|---|---|

| Copper-catalyzed [5] | CuI/TBAB | 78–84 | 130 | Aryl alkyl |

| Dehydrative [6] | Alkyl halides | 85–88 | 110 | Aliphatic |

Pyrrolidine Ring Functionalization Techniques

Functionalization of the pyrrolidine ring necessitates precise control over substitution patterns. The 3-thiol group is introduced via thiol-ene click chemistry or Mitsunobu reaction. Thiol-ene reactions using 3-mercaptopyrrolidine and methyl acrylate proceed with 75% efficiency under UV irradiation [3]. Conversely, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) achieve 82% yield but require anhydrous tetrahydrofuran and strict temperature control [3].

N-Acylation precedes thioether formation to avoid competing reactions at the nitrogen center. Quaternary ammonium enolates, generated by treating pyrrolidine with lithium hexamethyldisilazide, facilitate selective C-acylation at the 3-position [4]. This strategy prevents ring-opening side reactions observed during late-stage acylation [4].

Solvent Systems and Catalytic Conditions Optimization

Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents like dimethylformamide accelerate acylation but promote pyrrolidine ring degradation at elevated temperatures [4]. Dichloromethane emerges as the optimal solvent for cyclopropanecarbonyl chloride reactions, balancing reactivity and stability [1]. For thioether formation, acetonitrile’s high dielectric constant enhances copper catalyst activity, while toluene’s low polarity favors dehydrative coupling [5] [6].

Catalyst loading studies indicate that 5 mol% zinc chloride suffices for acyl chloride synthesis, whereas copper-catalyzed thioether reactions require 10 mol% CuI for full conversion [1] [5]. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in three-component reactions, reducing reaction times from 24 to 10 hours [5].

Industrial-Scale Production Challenges

Scaling up the synthesis presents three primary challenges:

- Exothermic Reactions: The cyclopropanecarbonyl chloride synthesis releases 220 kJ/mol, necessitating jacketed reactors with precise temperature control to prevent thermal runaway [1].

- Catalyst Recovery: Homogeneous catalysts like zinc chloride require costly ion-exchange resins for recovery, increasing production costs by 15–20% [1].

- Purification Complexity: Chromatographic separation of boron difluoride complexes becomes impractical at multi-kilogram scales, prompting adoption of crystallization-based purification [4].

Industrial protocols replace column chromatography with antisolvent crystallization using heptane-ethyl acetate mixtures, achieving 95% purity with 80% recovery [4]. Continuous flow reactors mitigate heat management issues during thionyl chloride reactions, improving throughput by 30% compared to batch processes [1].

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate exhibits complex thermodynamic stability characteristics that are influenced by its multifunctional molecular structure. The compound contains several reactive moieties including a thioester linkage, a pyrrolidine ring, and a cyclopropanecarbonyl group, each contributing distinct thermodynamic properties [1] [2].

The thermodynamic stability of the compound can be analyzed through its free energy of hydrolysis, which for similar thioester structures ranges from -7.7 to -8.5 kcal/mol under physiological conditions [3] [4]. The presence of the pyrrolidine ring system provides additional structural rigidity that influences the overall thermodynamic profile. Research on analogous pyrrolidine-containing compounds demonstrates that the heterocyclic scaffold contributes to enhanced molecular stability through conformational constraints and reduced entropy penalties [5] [6].

The activation energy for hydrolytic decomposition of the thioester bond is estimated to be in the range of 15-25 kcal/mol, which is significantly lower than the corresponding oxygen esters (20-30 kcal/mol) [7] [8]. This difference arises from the weaker carbon-sulfur bond compared to the carbon-oxygen bond, making thioesters inherently more reactive toward nucleophilic attack. The cyclopropanecarbonyl moiety introduces additional ring strain that may further destabilize the molecule, though this effect is partially offset by the conformational stability provided by the pyrrolidine ring [9] [6].

Temperature-dependent stability studies on related compounds reveal that the enthalpy change for hydrolysis typically ranges from -5 to -10 kcal/mol, with corresponding entropy changes of -15 to -25 cal/mol·K [10] [11]. The negative entropy change indicates that the hydrolysis process involves ordering of the solvent structure, which is characteristic of reactions involving polar, hydrogen-bonding products.

| Thermodynamic Parameter | Value Range | Notes |

|---|---|---|

| Free Energy of Hydrolysis | -7.7 to -8.5 kcal/mol | Favors hydrolysis |

| Activation Energy | 15-25 kcal/mol | Lower than oxygen esters |

| Enthalpy Change | -5 to -10 kcal/mol | Exothermic process |

| Entropy Change | -15 to -25 cal/mol·K | Solvent ordering |

Solubility and Partition Coefficient (LogP) Studies

The partition coefficient (LogP) of methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate reflects the balance between its hydrophilic and lipophilic components. The molecule contains both polar functional groups (the carbonyl groups and the thioester linkage) and nonpolar regions (the cyclopropyl and methyl groups), resulting in intermediate lipophilicity characteristics [1] [12].

Based on structural analogy with related pyrrolidine thioester compounds, the estimated LogP value falls within the range of 1.5 to 4.0, positioning it in the optimal range for membrane permeability while maintaining adequate aqueous solubility [12] [13]. The pyrrolidine ring contributes to the compound's amphiphilic nature, with the nitrogen atom providing a hydrogen bond acceptor site that enhances aqueous solubility [5] [14].

Solubility studies on structurally related compounds indicate that the aqueous solubility at pH 7.4 and 25°C is likely to be in the low to moderate range, typically between 0.1 to 10 mg/mL depending on the specific substitution pattern [1] [15]. The presence of the thioester group generally reduces aqueous solubility compared to the corresponding oxygen ester due to the larger sulfur atom and reduced hydrogen bonding capacity [3] [16].

The pH-dependent solubility profile shows significant variation across different pH ranges. At physiological pH (7.4), the pyrrolidine nitrogen (pKa ≈ 11.3) remains largely unprotonated, maintaining the compound in its neutral form [14]. Under acidic conditions (pH < 5), protonation of the pyrrolidine nitrogen increases water solubility through enhanced ionic interactions with the aqueous medium [5].

| Parameter | Value | Conditions |

|---|---|---|

| LogP (estimated) | 1.5-4.0 | Octanol/water, pH 7.4 |

| Aqueous solubility | 0.1-10 mg/mL | pH 7.4, 25°C |

| Distribution coefficient (LogD7.4) | 0.5-3.5 | Physiological pH |

| Permeability coefficient | 10⁻⁶-10⁻⁵ cm/s | PAMPA assay |

Crystalline Polymorphism Investigation

The crystalline polymorphism of methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is expected to exhibit multiple solid-state forms based on the structural complexity and hydrogen bonding potential of the molecule. Similar pyrrolidine-containing compounds have been shown to exist in various polymorphic forms, including anhydrous polymorphs, hydrates, and solvates [17] [18].

The molecule's capacity for intermolecular hydrogen bonding through the carbonyl oxygen atoms and the potential for weak C-H···O interactions involving the pyrrolidine ring suggests the likelihood of forming distinct crystal lattices under different crystallization conditions [19] [17]. The cyclopropanecarbonyl group, with its strained ring system, may influence the packing efficiency and contribute to polymorphic diversity through different conformational preferences in the solid state [20] [9].

Based on structural analysis of related compounds, at least three polymorphic forms are anticipated: two anhydrous forms with different space groups (potentially P21/c and C2/c) and a monohydrate form [18] [21]. The anhydrous forms are expected to exhibit different melting points, with Form I (higher density polymorph) showing a melting point range of 85-90°C and Form II displaying a lower melting point of 78-83°C. The monohydrate form, if it exists, would likely have a lower melting point (65-70°C) due to the incorporated water molecules disrupting the crystal lattice [17].

X-ray powder diffraction studies on analogous compounds reveal characteristic diffraction patterns that can be used to distinguish between polymorphic forms [22] [17]. The triclinic space group P-1 has been observed for similar solvated forms, suggesting that methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate may also adopt this crystal system when crystallized from protic solvents [17] [18].

| Polymorphic Form | Space Group | Melting Point (°C) | Density (g/cm³) | Stability |

|---|---|---|---|---|

| Anhydrous Form I | P21/c | 85-90 | 1.25-1.35 | High |

| Anhydrous Form II | C2/c | 78-83 | 1.20-1.30 | Moderate |

| Monohydrate | P-1 | 65-70 | 1.30-1.40 | Moderate-High |

| Methanol solvate | P-1 | 55-62 | 1.15-1.25 | Low-Moderate |

pH-Dependent Stability Profiling

The pH-dependent stability of methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate follows the characteristic pattern observed for thioester compounds, with hydrolysis rates varying significantly across the pH spectrum [3] [4]. The compound exhibits a U-shaped pH-rate profile, with maximum stability occurring in the neutral pH range (6-8) and increased degradation rates under both acidic and basic conditions [15] [7].

Under acidic conditions (pH 1-3), the compound undergoes acid-catalyzed hydrolysis with rate constants in the range of 1×10⁻³ to 1×10⁻² s⁻¹, corresponding to half-lives of 10 minutes to 2 hours at 37°C [7] [23]. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules. The pyrrolidine nitrogen may also become protonated under these conditions (pKa ≈ 11.3), potentially affecting the overall reactivity of the molecule [5] [14].

In the neutral pH range (5-8), the compound demonstrates its highest stability with hydrolysis rate constants of 3×10⁻⁸ to 5×10⁻⁷ s⁻¹, resulting in half-lives ranging from 15 to 270 days at physiological temperature [3] [4]. This pH-independent hydrolysis mechanism involves direct nucleophilic attack by water on the thioester carbonyl without acid or base catalysis. The relatively slow rate reflects the inherent stability of the compound under physiological conditions.

Under basic conditions (pH 9-12), base-catalyzed hydrolysis becomes dominant with rate constants increasing to 1×10⁻⁶ to 1×10⁻³ s⁻¹ [8] [24]. The mechanism involves hydroxide ion attack on the carbonyl carbon, leading to rapid hydrolysis with half-lives ranging from 10 minutes to 80 days depending on the pH and temperature. The formation of the corresponding carboxylic acid and thiol products is irreversible under these conditions.

The temperature dependence of hydrolysis follows Arrhenius kinetics, with rate constants approximately doubling for every 10°C increase in temperature [10] [7]. This temperature sensitivity is particularly pronounced for the pH-independent pathway, which exhibits activation energies in the range of 15-25 kcal/mol [3] [23].

| pH Range | Rate Constant (s⁻¹) | Half-life (37°C) | Mechanism |

|---|---|---|---|

| 1.0-2.0 | 1×10⁻³ to 1×10⁻² | 10 min - 2 hours | Acid-catalyzed |

| 3.0-4.0 | 1×10⁻⁵ to 1×10⁻⁴ | 2-28 hours | Acid-catalyzed |

| 5.0-6.0 | 1×10⁻⁷ to 1×10⁻⁶ | 8-80 days | pH-independent |

| 7.0-8.0 | 3×10⁻⁸ to 5×10⁻⁷ | 15-270 days | pH-independent |

| 9.0-10.0 | 1×10⁻⁶ to 1×10⁻⁵ | 8-80 days | Base-catalyzed |

| 11.0-12.0 | 1×10⁻⁴ to 1×10⁻³ | 10 min - 2 hours | Base-catalyzed |